4-(4-Methylpiperazin-1-yl)pyrimidin-5-ol
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Overview
Description
4-(4-Methylpiperazin-1-yl)pyrimidin-5-ol is an organic compound that belongs to the class of pyrimidines. It is characterized by the presence of a piperazine ring substituted with a methyl group and a hydroxyl group attached to the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)pyrimidin-5-ol typically involves the reaction of 4-methylpiperazine with a pyrimidine derivative. One common method includes the use of 2-chloro-5-hydroxypyrimidine as a starting material, which undergoes nucleophilic substitution with 4-methylpiperazine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperazine ring.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidin-5-one derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)pyrimidin-5-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid: Another compound with a similar structure but different functional groups.
Uniqueness
4-(4-Methylpiperazin-1-yl)pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group and piperazine ring make it a versatile scaffold for further chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C9H14N4O |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)pyrimidin-5-ol |
InChI |
InChI=1S/C9H14N4O/c1-12-2-4-13(5-3-12)9-8(14)6-10-7-11-9/h6-7,14H,2-5H2,1H3 |
InChI Key |
LYFHUUVZKGNYEC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC=C2O |
Origin of Product |
United States |
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